3-hydroxy-2-phenylquinolin-4(1H)-one
CAS No.: 31588-18-8
Cat. No.: VC2331895
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31588-18-8 |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 3-hydroxy-2-phenyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17) |
Standard InChI Key | CVNJPJCBBHOAGM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3-hydroxy-2-phenylquinolin-4(1H)-one is identified by the CAS registry number 31588-18-8 and has been cataloged in various chemical databases . This compound has a molecular formula of C15H11NO2 and a molecular weight of 237.25 g/mol, placing it in the mid-range molecular weight category for potential drug candidates . The compound was first registered in PubChem on July 19, 2005, with the most recent modification to its database entry occurring on April 5, 2025, indicating ongoing research interest in this molecule . As a quinolinone derivative, it contains both the quinoline and phenyl structural motifs, contributing to its unique chemical properties and potential biological activities.
Structural Properties
The basic molecular structure of 3-hydroxy-2-phenylquinolin-4(1H)-one consists of a quinolin-4(1H)-one core with a phenyl substituent at the 2-position and a hydroxyl group at the 3-position . This arrangement creates a unique framework with potential for hydrogen bonding through the hydroxyl group and the quinolinone nitrogen and oxygen atoms. X-ray crystallography data indicates that in crystalline 3-hydroxy-2-phenylquinolin-4(1H)-one:dimethyl sulfoxide (1:1), the dihedral angle between the 1,4-dihydroquinoline and benzene ring systems is approximately 45.2(1)° . This non-planar orientation between the two ring systems likely influences the compound's ability to interact with biological targets through specific conformational requirements and may affect its physicochemical properties such as solubility and crystal packing.
Chemical Descriptors and Identifiers
Several chemical descriptors are used to uniquely identify 3-hydroxy-2-phenylquinolin-4(1H)-one in chemical databases and literature. Its IUPAC name is 3-hydroxy-2-phenyl-1H-quinolin-4-one, which systematically describes its structural components . For computational and database purposes, the compound is represented by its InChI string: InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-9,18H,(H,16,17) and the corresponding InChIKey: CVNJPJCBBHOAGM-UHFFFAOYSA-N . These identifiers allow for unambiguous identification of the compound across different chemical databases and facilitate structure-based searching and comparison. The compound can also be represented using SMILES notation: C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O, which provides a linear textual representation of its structure .
Physicochemical Properties
Physical Properties
The physicochemical properties of 3-hydroxy-2-phenylquinolin-4(1H)-one contribute significantly to its behavior in biological systems and its potential applications in pharmaceutical research. The compound has a calculated XLogP3-AA value of 3, indicating moderate lipophilicity which may influence its membrane permeability and distribution in biological systems . With a hydrogen bond donor count of 2 and an acceptor count of 3, the molecule has the potential to form multiple hydrogen bonds with biological targets or solvent molecules . These hydrogen bonding capabilities likely contribute to its solubility profile and potential interactions with receptor binding sites.
Structural Flexibility and Conformation
3-hydroxy-2-phenylquinolin-4(1H)-one possesses limited conformational flexibility, with only one rotatable bond as calculated by computational methods . This relatively rigid structure may contribute to its specific binding properties with potential biological targets. The presence of both aromatic rings (the quinoline core and the phenyl substituent) provides opportunities for π-π stacking interactions with aromatic amino acid residues in proteins. The specific conformation observed in crystal structures, with the phenyl ring oriented at an angle to the quinoline core, suggests that the compound likely adopts preferred conformations that could be relevant for biological activity .
Data Table of Key Physicochemical Properties
Table 1: Key Physicochemical Properties of 3-hydroxy-2-phenylquinolin-4(1H)-one
Property | Value | Source |
---|---|---|
Molecular Weight | 237.25 g/mol | |
Exact Mass | 237.078978594 Da | |
XLogP3-AA | 3 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 3 | |
Rotatable Bond Count | 1 | |
Dihedral Angle (crystal) | 45.2(1)° |
Synthetic Approaches and Chemical Reactivity
Structure-Related Analogs
The compound shares structural similarities with several related quinolinone derivatives that may exhibit comparable chemical reactivity and biological properties. These include 3-hydroxy-1-methyl-2-(p-tolyl)quinolin-4(1H)-one, 3-hydroxy-2-methylquinolin-4(1H)-one, 3-hydroxy-1,2-dimethylquinolin-4(1H)-one, and 3-hydroxy-2-methyl-1-phenylquinolin-4(1H)-one, all of which maintain the core 3-hydroxy-quinolin-4(1H)-one structure with various substitutions . The structural relationship between these compounds suggests potential for similar synthetic approaches and reactivity patterns. Understanding the relationship between these structural analogs may provide insights into structure-activity relationships and guide the development of compounds with enhanced properties or targeted biological activities.
Crystal Structure Characteristics
Crystal structure data for 3-hydroxy-2-phenylquinolin-4(1H)-one is available through the Cambridge Crystallographic Data Centre (CCDC Number: 822513) . The crystal structure provides valuable information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and intermolecular interactions. In crystalline complexes with dimethyl sulfoxide, the dihedral angle between the 1,4-dihydroquinoline and benzene ring systems has been measured at 45.2(1)° . This non-planar configuration likely influences the compound's crystal packing, solubility properties, and potential interactions with biological targets. The availability of detailed crystal structure data facilitates computational studies and structure-based design of related compounds with potentially enhanced properties.
Comparative Analysis with Structural Analogs
Structural Variations
The search results mention several structural analogs of 3-hydroxy-2-phenylquinolin-4(1H)-one that differ in their substitution patterns . These include compounds with methyl substitutions on the nitrogen atom (N-1 position) and variations in the substituent at the 2-position. For example, 3-hydroxy-1-methyl-2-(p-tolyl)quinolin-4(1H)-one features a methyl group at the N-1 position and a p-tolyl group at the 2-position, while 3-hydroxy-2-methylquinolin-4(1H)-one has a simpler methyl substitution at the 2-position . These structural variations likely result in differences in physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn may influence their biological activities and pharmaceutical applications.
Data Table of Structural Analogs
Table 2: Structural Analogs of 3-hydroxy-2-phenylquinolin-4(1H)-one
Compound Name | CAS Number | Structural Differences | Similarity Score |
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3-Hydroxy-1-methyl-2-(p-tolyl)quinolin-4(1H)-one | 851133-87-4 | Methyl at N-1, p-tolyl at C-2 | 0.96 |
3-Hydroxy-2-methylquinolin-4(1H)-one | 34497-54-6 | Methyl at C-2 | 0.91 |
3-Hydroxy-1,2-dimethylquinolin-4(1H)-one | 223752-74-7 | Methyl at N-1 and C-2 | 0.88 |
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxyquinolin-4(1H)-one | 1313738-75-8 | Dimethoxyphenyl at C-2, methoxy at C-7 | 0.87 |
3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one | 223752-75-8 | Methyl at C-2, phenyl at N-1 | 0.87 |
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